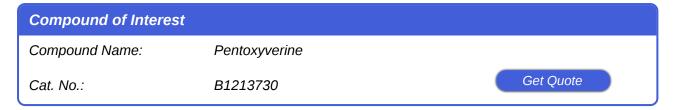


Application Notes and Protocols for Pentoxyverine Administration in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent. Beyond its well-established cough-suppressing effects, preclinical studies have revealed its potential as an anticonvulsant and local anesthetic. These pharmacological activities are primarily attributed to its function as a sigma-1 (σ 1) receptor agonist and a muscarinic M1 receptor antagonist. This document provides detailed application notes and protocols for the administration of **pentoxyverine** in key preclinical models to facilitate further research and drug development.

Data Presentation Pharmacokinetic Parameters of Pentoxyverine



Species	Route of Adminis tration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/m L)	Half-life (t½) (h)	Referen ce
Rat	Oral	50	2800 ± 100	0.55	~77% Bioavaila bility	2.5 ± 0.6	[1]
Rat	Intraveno us	50	-	-	-	0.9 ± 0.2	[1]
Rat	Intraperit oneal	75	-	0.55	-	1.4 ± 0.2	[1]

Note: Comprehensive pharmacokinetic data for **pentoxyverine** in mice via different routes are not readily available in the public domain. The provided data is based on a study in rats.

Toxicological Data

Species	Route of Administration	LD50 (mg/kg)	Reference	
Rat	Oral	>2000	[1]	
Rat	Intraperitoneal	>1098	[1]	
Mouse	Not Specified	30 (lethal dose)	[2]	

Experimental Protocols Antitussive Effect in a Citric Acid-Induced Cough Model (Guinea Pig)

This protocol outlines the methodology to assess the antitussive properties of **pentoxyverine** in guinea pigs, a standard model for cough research.

Materials:

Male Hartley guinea pigs (300-400 g)



- Pentoxyverine citrate
- Vehicle (e.g., 0.9% sterile saline)
- Citric acid solution (0.4 M in sterile saline)[3][4][5]
- Whole-body plethysmograph chamber
- Ultrasonic nebulizer
- Audio recording equipment

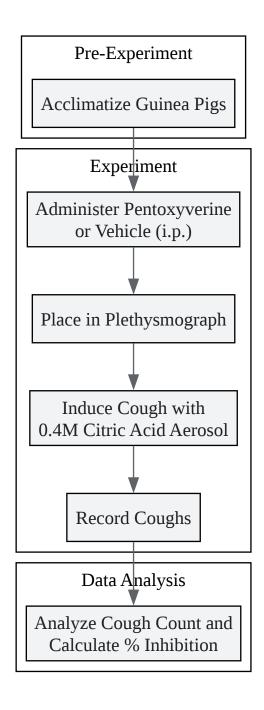
Procedure:

- Acclimatization: Acclimate guinea pigs to the plethysmograph chamber for at least 30 minutes daily for 2-3 days prior to the experiment to minimize stress.
- Drug Administration:
 - Prepare a stock solution of pentoxyverine citrate in the chosen vehicle.
 - Administer pentoxyverine or vehicle control via the desired route (e.g., intraperitoneal injection). Doses can be selected based on literature, typically ranging from 1 to 30 mg/kg.
- Cough Induction:
 - Approximately 30-60 minutes after drug administration, place the guinea pig individually into the whole-body plethysmograph chamber.
 - Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period, typically 3-5 minutes.[3][4][5]
- Data Acquisition and Analysis:
 - Record the number of coughs during the citric acid challenge and for a defined period immediately following (e.g., 5-10 minutes).



- Coughs can be identified by their characteristic sound and associated pressure changes within the plethysmograph.
- Calculate the percentage of cough inhibition for each dose of **pentoxyverine** compared to the vehicle control group.

Experimental Workflow:



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Workflow for Citric Acid-Induced Cough Model.

Anticonvulsant Effect in a Maximal Electroshock (MES) Seizure Model (Mouse)

This protocol describes the procedure to evaluate the anticonvulsant activity of **pentoxyverine** using the MES model in mice, which is predictive of efficacy against generalized tonic-clonic seizures.

Materials:

- Male ICR mice (20-25 g)
- Pentoxyverine citrate
- Vehicle (e.g., 0.9% sterile saline)
- Electroconvulsive shock apparatus with corneal electrodes
- Topical anesthetic (e.g., 0.5% tetracaine)
- Electrode solution (e.g., 0.9% saline)

Procedure:

- Drug Administration:
 - Prepare a stock solution of pentoxyverine citrate in the chosen vehicle.
 - Administer pentoxyverine or vehicle control via the desired route (e.g., intraperitoneal injection). Doses can be selected based on literature, with a minimal effective dose reported around 100 mg/kg for a similar compound, pentoxifylline.[6][7]
- Seizure Induction:
 - At the time of predicted peak effect (e.g., 30 minutes post-i.p. injection), apply a drop of topical anesthetic to the eyes of the mouse.
 - Apply a drop of electrode solution to the corneal electrodes.

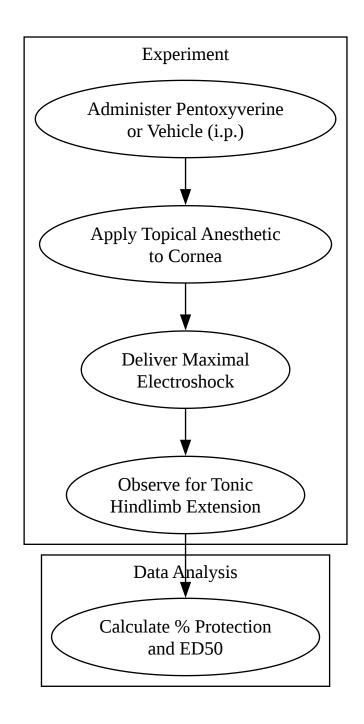






- Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[8]
- · Observation and Scoring:
 - Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (THEL), characterized by the rigid extension of the hindlimbs.
 - The absence of THEL is considered protection.
- Data Analysis:
 - Calculate the percentage of animals protected from THEL at each dose of pentoxyverine.
 - Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.





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Pentoxyverine's Muscarinic M1 Receptor Antagonist Signaling.

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